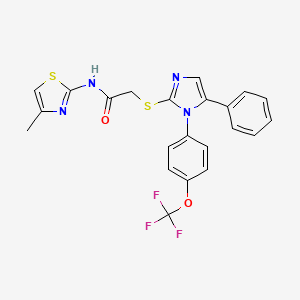

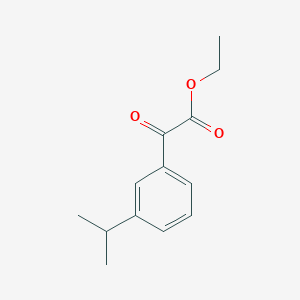

4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one

Descripción general

Descripción

The compound 4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic molecule that appears to be related to various synthesized compounds with potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, similar compounds with benzoxazinone cores have been synthesized and evaluated for their biological activities, such as anticonvulsant effects .

Synthesis Analysis

The synthesis of related heterocyclic compounds often begins with multireactive building blocks. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various nitrogenous heterocycles, including benzimidazoles and quinoxalinones . Similarly, 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized from 2-amino-5-nitrophenol, indicating that nitrophenol derivatives can be key precursors for benzoxazinone derivatives . These methods typically involve steps such as immobilization on a resin, chlorine substitution, nitro group reduction, and cyclization.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole revealed a planar imidazo-thiadiazole entity and intramolecular hydrogen bonding . Although the exact structure of 4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one is not provided, similar analytical techniques would likely be employed to determine its molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves interactions with various substituents. For instance, the presence of chlorine and fluorine atoms can facilitate further substitution reactions or influence the formation of supramolecular structures through hydrogen bonding and π-π stacking interactions . The chemical behavior of the compound would likely be influenced by the electron-withdrawing effects of the chloro and fluoro substituents, which could affect its reactivity in further synthetic transformations or biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. For example, isomorphous compounds with similar structures, such as those containing fluorine or chlorine substituents on a benzazepine ring, can exhibit different intermolecular interactions and, consequently, different physical properties . The presence of halogen atoms can also affect the lipophilicity, solubility, and stability of the compounds, which are important factors in drug development .

Aplicaciones Científicas De Investigación

Antithrombotic Applications : Ilić, Kikelj, and Ilaš (2012) investigated fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives for their potential as dual antithrombotic compounds. These compounds demonstrated both thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities, which are crucial in the development of antithrombotic drugs (Ilić, Kikelj, & Ilaš, 2012).

Herbicidal Properties : Hamprecht, Würzer, and Witschel (2004) explored the introduction of fluorine atoms into 2-phenyl-4H-3,1-benzoxazin-4-one, leading to significant changes in its herbicidal properties. This research underlines the potential of such compounds in agricultural applications, particularly as herbicides (Hamprecht, Würzer, & Witschel, 2004).

Anticonvulsant Agents : A study by Piao et al. (2008) synthesized 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones and evaluated their anticonvulsant activities. Their findings indicated that certain derivatives could be potent in this regard, highlighting another therapeutic application for this class of compounds (Piao et al., 2008).

Synthesis Methods : Research by Kudo, Furuta, and Sato (1996) focused on novel methods of synthesizing 4H-1,4-benzoxazines. Understanding these synthesis pathways is crucial for producing various derivatives of the original compound for different applications (Kudo, Furuta, & Sato, 1996).

Pharmaceutical Development : The study by Macias et al. (2009) on benzoxazinones, including derivatives of 1,4-benzoxazin-3(4H)-one, outlines their significance in the development of pharmaceuticals, particularly due to their bioactive properties (Macias et al., 2009).

Propiedades

IUPAC Name |

4-[(2-chloro-6-fluorophenyl)methyl]-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO2/c16-11-4-3-5-12(17)10(11)8-18-13-6-1-2-7-14(13)20-9-15(18)19/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOPYROFSDPJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327251 | |

| Record name | 4-[(2-chloro-6-fluorophenyl)methyl]-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666706 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

626226-19-5 | |

| Record name | 4-[(2-chloro-6-fluorophenyl)methyl]-1,4-benzoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

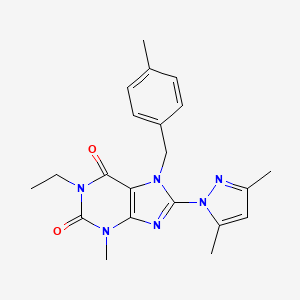

![(Z)-2-(4-chlorophenyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile](/img/structure/B3006723.png)

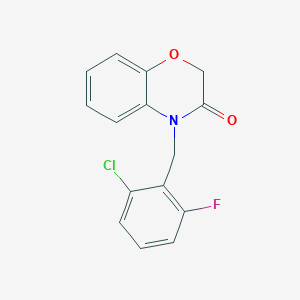

![4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde](/img/structure/B3006734.png)

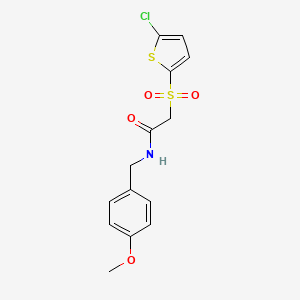

![Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3006737.png)

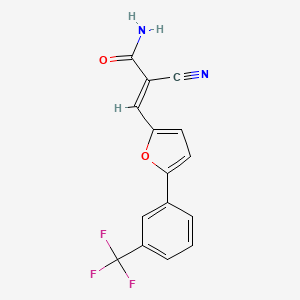

![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)

![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B3006742.png)

![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)